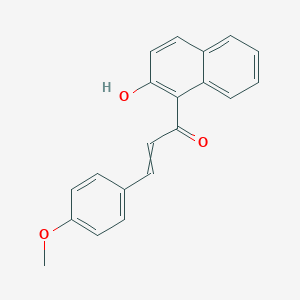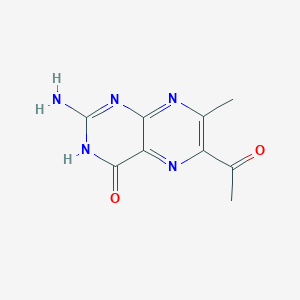
6-Acetyl-2-amino-7-methylpteridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-2-amino-7-methylpteridin-4(1H)-one is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-amino-7-methylpteridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, starting from a pteridine derivative, acetylation and subsequent amination can yield the desired compound. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction rates and product quality.
化学反应分析
Types of Reactions
6-Acetyl-2-amino-7-methylpteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming new derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed
The major products depend on the specific reaction and conditions. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or amines.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its role in enzymatic reactions and metabolic pathways.
Medicine: Investigating its potential as a therapeutic agent or drug precursor.
Industry: Utilizing its unique properties in material science or catalysis.
作用机制
The mechanism of action for 6-Acetyl-2-amino-7-methylpteridin-4(1H)-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity or function. Pathways involved might include metabolic or signaling cascades.
相似化合物的比较
Similar Compounds
6-Acetyl-2-amino-4(1H)-pteridinone: Lacks the methyl group at the 7-position.
2-Amino-4(1H)-pteridinone: Lacks both the acetyl and methyl groups.
7-Methylpterin: Lacks the acetyl and amino groups.
Uniqueness
6-Acetyl-2-amino-7-methylpteridin-4(1H)-one’s unique combination of functional groups distinguishes it from other pteridines
属性
CAS 编号 |
24899-03-4 |
|---|---|
分子式 |
C9H9N5O2 |
分子量 |
219.20 g/mol |
IUPAC 名称 |
6-acetyl-2-amino-7-methyl-3H-pteridin-4-one |
InChI |
InChI=1S/C9H9N5O2/c1-3-5(4(2)15)12-6-7(11-3)13-9(10)14-8(6)16/h1-2H3,(H3,10,11,13,14,16) |
InChI 键 |
BAOMZKLWTKTLHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



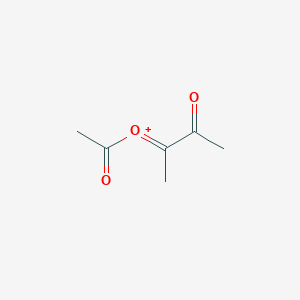


![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)
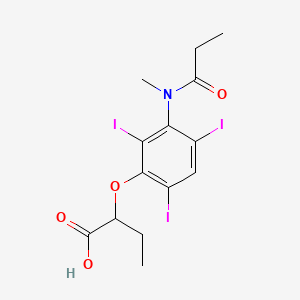


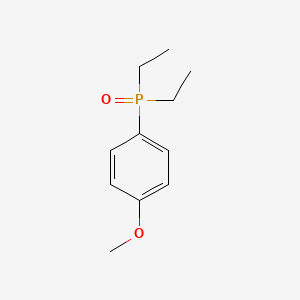
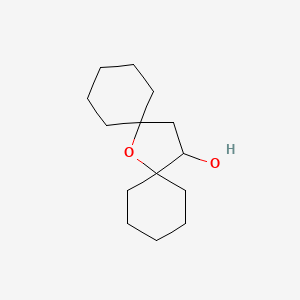

![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)

